molecular formula C16H16N6O4 B11183156 Ethyl 4-amino-3-[(2-methoxyphenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate

Ethyl 4-amino-3-[(2-methoxyphenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate

Cat. No.: B11183156
M. Wt: 356.34 g/mol
InChI Key: IYODYMYEZBJOCF-UHFFFAOYSA-N
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Description

ETHYL 4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolo[3,2-c][1,2,4]triazines. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a methoxyphenyl carbamoyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of ETHYL 4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of ethyl 3-aryl-2-cyanoprop-2-enoates with N1,N3-bis(2-methoxyphenyl)propanediamide. This reaction proceeds through an intramolecular heterocyclization of the primary Michael adducts, resulting in the formation of the desired compound in yields ranging from 73% to 90% . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

ETHYL 4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield amines or alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIt may exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer properties . In the industry, it can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

ETHYL 4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE can be compared with other similar compounds, such as 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines . These compounds share a similar pyrazole core structure but differ in their substituents and functional groups. The uniqueness of ETHYL 4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C16H16N6O4

Molecular Weight

356.34 g/mol

IUPAC Name

ethyl 4-amino-3-[(2-methoxyphenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate

InChI

InChI=1S/C16H16N6O4/c1-3-26-16(24)9-8-18-22-13(17)12(20-21-14(9)22)15(23)19-10-6-4-5-7-11(10)25-2/h4-8H,3,17H2,1-2H3,(H,19,23)

InChI Key

IYODYMYEZBJOCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=NC(=C(N2N=C1)N)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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